
3-Methyl-5-(2-Pyridyl)-2-Pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(2-Pyridyl)-2-Pentanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a pyridyl group attached to a pentanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-Pyridyl)-2-Pentanone can be achieved through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with 3-methyl-2-pentanone under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
3-Methyl-5-(2-Pyridyl)-2-Pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Methyl-5-(2-Pyridyl)-2-Pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Methyl-5-(2-Pyridyl)-2-Pentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridyl group may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. Pathways involved in its mechanism of action may include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
3-Methyl-2-Pentanone: Lacks the pyridyl group, resulting in different chemical properties and reactivity.
2-Pyridyl-2-Pentanone: Similar structure but with variations in the position of the methyl group.
Uniqueness
3-Methyl-5-(2-Pyridyl)-2-Pentanone is unique due to the presence of both the pyridyl group and the specific positioning of the methyl group
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-methyl-5-pyridin-2-ylpentan-2-one |
InChI |
InChI=1S/C11H15NO/c1-9(10(2)13)6-7-11-5-3-4-8-12-11/h3-5,8-9H,6-7H2,1-2H3 |
InChI 键 |
JODIMRKXLIATKF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




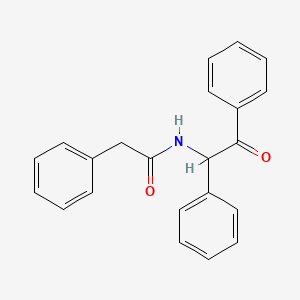

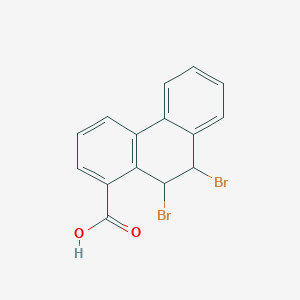


![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
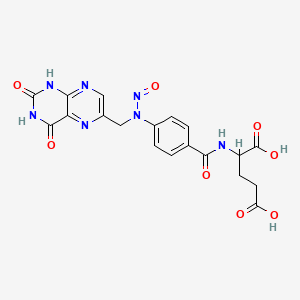
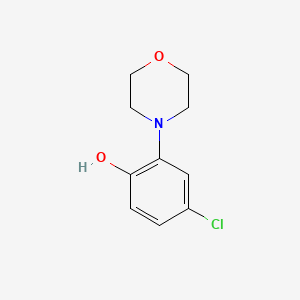
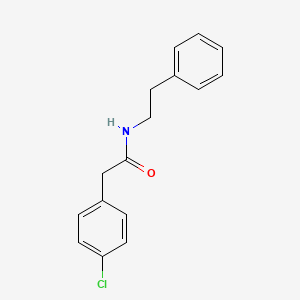
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
